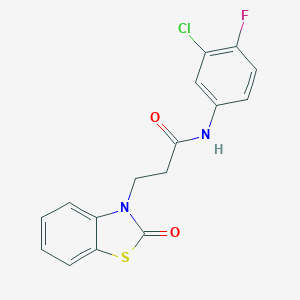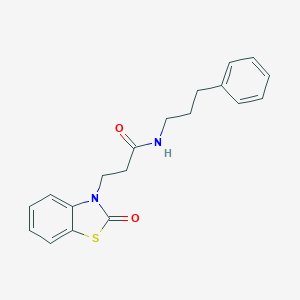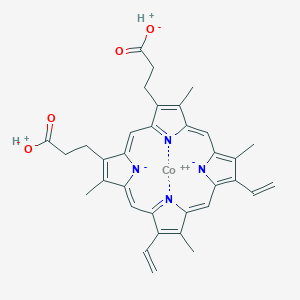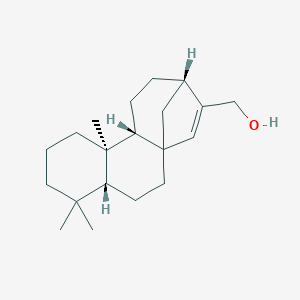![molecular formula C20H21N3O4 B228052 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)
5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, also known as MQT, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MQT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mecanismo De Acción
The exact mechanism of action of 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is not fully understood. However, it has been proposed that 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione exerts its biological effects by modulating various signaling pathways. For example, 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been shown to activate the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral effects, 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been found to exhibit antioxidant properties. 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in lab experiments is its broad range of biological activities. 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to exhibit anti-inflammatory, anti-tumor, anti-viral, and antioxidant effects, making it a versatile compound for studying various biological processes. Additionally, the synthesis method for 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is relatively straightforward, making it easily accessible for researchers. However, one limitation of using 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in lab experiments is its potential toxicity. While 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. One area of interest is the development of 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in vivo, as well as its potential applications in the treatment of neurodegenerative diseases. Finally, the development of novel synthesis methods for 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione may lead to the discovery of new analogs with improved biological activities.
Métodos De Síntesis
5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form 5-(2-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrimidine-4-carboxylic acid ethyl ester. This intermediate is then reacted with dimethylamine and formaldehyde to form 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione.
Aplicaciones Científicas De Investigación
5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to have anti-viral effects against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propiedades
Nombre del producto |
5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |
|---|---|
Fórmula molecular |
C20H21N3O4 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
5-(2-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C20H21N3O4/c1-20(2)8-11-15(12(24)9-20)14(10-6-4-5-7-13(10)27-3)16-17(21-11)22-19(26)23-18(16)25/h4-7,14H,8-9H2,1-3H3,(H3,21,22,23,25,26) |
Clave InChI |
YGZZOJWGYGJUBA-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC2=C(C(C3=C(N2)N=C(N=C3O)O)C4=CC=CC=C4OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
